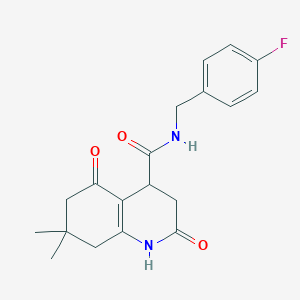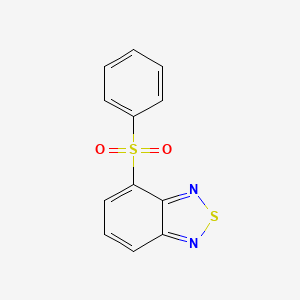
2,6-dimethylphenyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate-related compounds has been reported in the literature. For example, Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks under hydrothermal conditions, which show selective sensitivity to benzaldehyde-based derivatives (Shi et al., 2015). Although not directly 2,6-dimethylphenyl 3,4-dimethoxybenzoate, this work provides insights into complex synthesis involving dimethylphenyl components.
Molecular Structure Analysis
Molecular structure analysis has been carried out for related compounds. For instance, investigations on the crystal structure of novel compounds related to 2,6-dimethylphenyl 3,4-dimethoxybenzoate have been reported, providing insights into their structural parameters and stability through computational methods (Yılmaz et al., 2020).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds have been extensively studied. The oxidation of 2,6-dimethylphenyl phenyl ether, a model compound for poly(2,6-dimethyl-1,4-phenylene oxide), has been explored, highlighting the formation of various products and proposing mechanisms for thermal and photochemical aging (Jerussi, 1971).
Physical Properties Analysis
Physical properties such as crystalline forms and polymorphism have been identified in compounds similar to 2,6-dimethylphenyl 3,4-dimethoxybenzoate. For example, a new crystalline form of 2,6-dimethoxybenzoic acid, related to the compound of interest, has been discovered, showcasing different molecular conformations and hydrogen bonding patterns (Portalone, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, hyperpolarizability, and molecular electrostatic potential, have been analyzed for compounds with structures akin to 2,6-dimethylphenyl 3,4-dimethoxybenzoate. Studies like those by Kumar et al. (2014) have synthesized and characterized compounds, offering insights into their stability, charge transfer, and interaction mechanisms (Kumar et al., 2014).
科学的研究の応用
Luminescence Sensing
A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks revealed that these compounds exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).
Advanced Ligand Chemistry
Research into sterically congested phosphite ligands, including analysis of unprecedented eight-bond 31P,31P coupling, demonstrates the intricate interactions and potential applications in ligand chemistry for complex formation and catalysis (Pastor et al., 1993).
Organometallic Complexes and Catalysis
N-heterocyclic carbenes, including derivatives of 2,6-dimethylphenyl, have been explored for their electron-donating properties in Grubbs II complexes, highlighting their significance in catalytic processes and organometallic chemistry (Leuthäuber et al., 2008).
Synthesis of New Benzofuro Derivatives
The synthesis of new benzofuro derivatives from 2,4-dimethylphenoxy propionic acid showcases the potential for creating novel organic compounds with specific structural features, which could have applications in medicinal chemistry and materials science (Hogale et al., 1995).
DFT and TD-DFT/PCM Calculations for Molecular Structure
Detailed DFT and TD-DFT/PCM calculations on certain dimethylphenyl derivatives provide insights into their molecular structure, spectroscopic characterization, and potential applications in the design of materials with specific electronic and optical properties (Wazzan et al., 2016).
Silver(I), Gold(I), and Gold(III) Complexes Synthesis
The synthesis and characterization of IPr(Me)-containing silver(I), gold(I), and gold(III) complexes open new avenues for research into precious metal complexes with potential applications in catalysis and materials science (Gaillard et al., 2009).
特性
IUPAC Name |
(2,6-dimethylphenyl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-11-6-5-7-12(2)16(11)21-17(18)13-8-9-14(19-3)15(10-13)20-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPYENAEZQAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl 3,4-dimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)




![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)